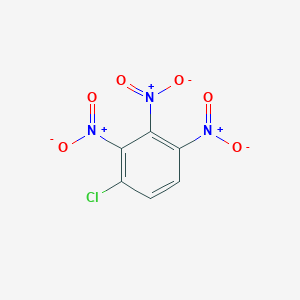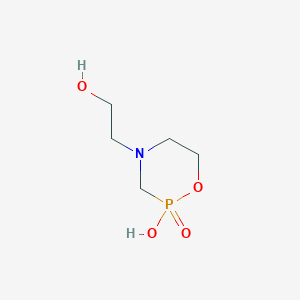
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyridine ring, a glycolic acid moiety, and a dimethylaminoethyl ester group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of Pyridineglycolic Acid: This step involves the reaction of pyridine with glycolic acid under controlled conditions to form pyridineglycolic acid.
Introduction of the Alpha-Phenyl Group: The alpha-phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with the pyridineglycolic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting compound is then esterified with 2-(dimethylamino)ethanol in the presence of an acid catalyst like sulfuric acid to form the ester.
Formation of Dihydrochloride Salt: Finally, the ester is reacted with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the alpha-phenyl and dimethylaminoethyl ester groups.
Phenylacetic acid: Contains the phenyl group but lacks the pyridine and dimethylaminoethyl ester groups.
Dimethylaminoethyl esters: Various esters with different acid moieties but similar dimethylaminoethyl groups.
Uniqueness
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its combination of a pyridine ring, glycolic acid moiety, alpha-phenyl group, and dimethylaminoethyl ester, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
22907-26-2 |
|---|---|
Molecular Formula |
C17H22Cl2N2O3 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxy-2-phenyl-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C17H20N2O3.2ClH/c1-19(2)11-12-22-16(20)17(21,14-7-4-3-5-8-14)15-9-6-10-18-13-15;;/h3-10,13,21H,11-12H2,1-2H3;2*1H |
InChI Key |
GTKQIQGVVQXMDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CN=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




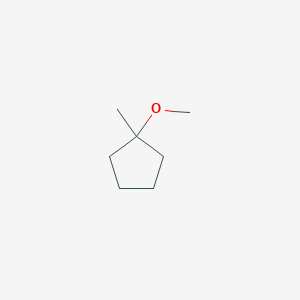

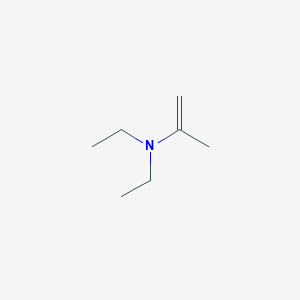
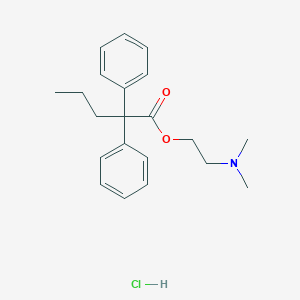
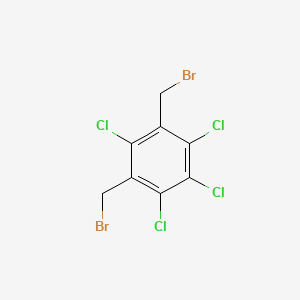
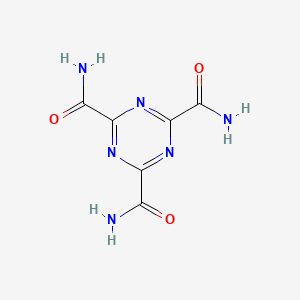

![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

